molecular formula C20H19N5O3S B10908838 (9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether

(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether

Cat. No.: B10908838
M. Wt: 409.5 g/mol
InChI Key: XFNPRKNGNHOBTA-UHFFFAOYSA-N
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Description

The compound (9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a unique structure combining benzothiophene, triazole, and pyrimidine rings, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether typically involves multi-step synthetic routes. The process begins with the preparation of the benzothiophene core, followed by the introduction of the triazole and pyrimidine rings through cyclization reactions. Key reagents often include ethyl halides, thiophene derivatives, and various nitrogen-containing compounds. Reaction conditions may involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound (9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by reagents like halides or sulfonates.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like methanol, ethanol, and acetonitrile. Reaction conditions vary but typically involve controlled temperatures (ranging from -78°C to 150°C) and inert atmospheres (e.g., nitrogen or argon).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound has diverse applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene derivatives: Known for their biological activity and use in pharmaceuticals.

    Triazole compounds: Widely studied for their antimicrobial and anticancer properties.

    Pyrimidine analogs: Commonly used in antiviral and anticancer therapies.

Uniqueness

What sets (9-Ethyl-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether apart is its unique combination of these three heterocyclic systems, which may confer enhanced biological activity and specificity compared to its individual components .

This compound’s multifaceted nature makes it a valuable subject for ongoing research and development across various scientific disciplines

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

13-ethyl-4-[(4-nitrophenoxy)methyl]-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C20H19N5O3S/c1-2-12-3-8-15-16(9-12)29-20-18(15)19-22-17(23-24(19)11-21-20)10-28-14-6-4-13(5-7-14)25(26)27/h4-7,11-12H,2-3,8-10H2,1H3

InChI Key

XFNPRKNGNHOBTA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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